molecular formula C12H16FNO4S B12400659 ((3-Fluorophenyl)sulfonyl)-L-leucine

((3-Fluorophenyl)sulfonyl)-L-leucine

Cat. No.: B12400659
M. Wt: 289.33 g/mol
InChI Key: ZYKWMCMFSWWFFG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3-Fluorophenyl)sulfonyl)-L-leucine is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a 3-fluorophenyl group attached to a sulfonyl moiety, which is further connected to the amino acid L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Fluorophenyl)sulfonyl)-L-leucine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

((3-Fluorophenyl)sulfonyl)-L-leucine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfinyl derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

((3-Fluorophenyl)sulfonyl)-L-leucine is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • ((3-Fluorophenyl)sulfonyl)valine
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • Sulfonamide drugs

Uniqueness

((3-Fluorophenyl)sulfonyl)-L-leucine is unique due to its combination of a fluorophenyl group and a sulfonyl moiety attached to an amino acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound offers a unique balance of reactivity and stability, making it suitable for a wide range of research and industrial uses.

Properties

Molecular Formula

C12H16FNO4S

Molecular Weight

289.33 g/mol

IUPAC Name

(2S)-2-[(3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C12H16FNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16)/t11-/m0/s1

InChI Key

ZYKWMCMFSWWFFG-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

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